molecular formula C19H14N6 B5871519 2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine

2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine

Cat. No.: B5871519
M. Wt: 326.4 g/mol
InChI Key: CLHRHXYEWAXUHJ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine typically involves the reaction of anthranilic acid derivatives with pyridine-3-carboxaldehyde under specific conditions. One common method includes the condensation of anthranilic acid with pyridine-3-carboxaldehyde in the presence of a suitable catalyst, followed by cyclization to form the quinazoline ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For instance, it has been found to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation and survival of cancer cells . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell growth and division.

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6/c1-2-8-17-16(7-1)19(25-22-12-14-5-3-9-20-11-14)24-18(23-17)15-6-4-10-21-13-15/h1-13H,(H,23,24,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHRHXYEWAXUHJ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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